1H-Indole-2-methanol

概述

描述

1H-Indole-2-methanol is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165230. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

(1H-Indol-2-yl)methanol, also known as 1H-Indole-2-methanol or 1H-indol-2-ylmethanol, is a versatile compound used in the synthesis of various indoles It has been used as a reactant for the synthesis of 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives, which are known to act as 5-ht6 receptor ligands .

Mode of Action

It is known to be a useful starter in indole chemistry . It is used in the synthesis of various indoles, including Oxazino[4,3-a]indoles , which suggests that it may interact with its targets through the formation of these complex structures.

Biochemical Pathways

The biochemical pathways affected by (1H-Indol-2-yl)methanol are likely to be related to the functions of the indoles it helps synthesize. For instance, 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives, synthesized using (1H-Indol-2-yl)methanol, are known to act as 5-HT6 receptor ligands . The 5-HT6 receptor is involved in the serotonin neurotransmission pathway, which plays a crucial role in mood regulation, anxiety, and cognition.

Pharmacokinetics

As a small molecule with a molecular weight of 14717 , it is likely to have good bioavailability

Result of Action

The molecular and cellular effects of (1H-Indol-2-yl)methanol’s action are likely to be related to the functions of the indoles it helps synthesize. For example, it has been used in the synthesis of SR13668, designed to mimic the unique anticancer mechanisms of dietary indole-3-carbinol to block Akt signaling . This suggests that (1H-Indol-2-yl)methanol may contribute to anticancer effects through its role in the synthesis of such compounds.

生化分析

Biochemical Properties

1H-Indol-2-yl)methanol, like other indole derivatives, possesses various biological activities. It has been found to interact with multiple receptors, making it useful in developing new derivatives . Indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

The cellular effects of 1H-Indol-2-yl)methanol are diverse, given its broad-spectrum biological activities. It has been reported to show inhibitory activity against influenza A . It also has potential anticancer mechanisms, designed to mimic the unique anticancer mechanisms of dietary indole-3-carbinol to block Akt signaling .

Molecular Mechanism

At the molecular level, 1H-Indol-2-yl)methanol exerts its effects through various mechanisms. For instance, it binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives . It also has the ability to inhibit or activate enzymes, leading to changes in gene expression .

Metabolic Pathways

1H-Indol-2-yl)methanol is likely involved in the metabolism of tryptophan, as indole is a product of tryptophan degradation

生物活性

1H-Indole-2-methanol is an indole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, antitumor, and antiviral activities, supported by case studies and findings from various research sources.

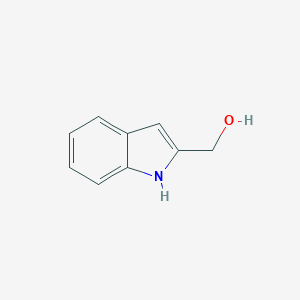

This compound (C9H9NO) features a hydroxymethyl group attached to the indole ring, contributing to its biological activity. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

1. Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. A study by Subba Rami Reddy et al. synthesized several indole derivatives, including this compound, and evaluated their antimicrobial efficacy against various pathogens. The results showed promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL depending on the specific derivative and organism tested .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 2 |

| S. aureus | 1 | |

| Pseudomonas aeruginosa | 3 |

2. Antitumor Activity

The antitumor potential of this compound has been explored through various studies. For instance, a report highlighted its ability to inhibit cancer cell proliferation in vitro. The compound demonstrated an IC50 value of approximately 12 μM against breast cancer cell lines, indicating a moderate level of cytotoxicity . This suggests that further structural modifications could enhance its potency.

3. Antiviral Activity

Indole derivatives have also shown promise in antiviral applications. A study evaluated the efficacy of various indoles against the Hepatitis C virus (HCV). Results indicated that this compound exhibited antiviral activity with an EC50 value of around 5 μM, making it a candidate for further development in antiviral therapy .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comprehensive study involving various indole derivatives, including this compound, researchers assessed their antimicrobial properties against clinical isolates of bacteria. The findings indicated that the compound effectively inhibited the growth of multidrug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Antitumor Mechanism

Another investigation focused on the mechanism of action of indole derivatives on cancer cells. The study revealed that this compound induces apoptosis through the activation of caspase pathways, which are crucial for programmed cell death in cancer therapy .

属性

IUPAC Name |

1H-indol-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-5,10-11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEANGGQJOWRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179366 | |

| Record name | 1H-Indole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24621-70-3 | |

| Record name | 1H-Indole-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024621703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24621-70-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What synthetic applications have been explored for (1H-Indol-2-yl)methanol?

A: (1H-Indol-2-yl)methanol serves as a valuable precursor in synthesizing various heterocyclic compounds. Research demonstrates its utility in cascade addition-cyclization reactions with vinyl sulfonium salts [] and vinyl selenones [, ] to yield oxazino[4,3-a]indoles and pyrano[3,4-b]indoles. These reactions highlight the compound's reactivity and potential for constructing diverse and complex molecular architectures.

Q2: Has (1H-Indol-2-yl)methanol been isolated from natural sources?

A: Yes, recent phytochemical investigations identified (1H-Indol-2-yl)methanol as a novel natural product. It was isolated for the first time from the root extracts of Jatropha pelargoniifolia, a plant native to Saudi Arabia []. This discovery opens avenues for exploring the compound's potential biological activities and its role in the plant's chemical ecology.

Q3: What is the structure-activity relationship (SAR) of (1H-Indol-2-yl)methanol derivatives in medicinal chemistry?

A: Researchers investigating selective antagonists for the Protease Activated Receptor 4 (PAR4) found that incorporating a (1-benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanol scaffold yielded compounds with nanomolar potency and high selectivity over PAR1 []. Modifications to this core structure could further enhance the potency, selectivity, and pharmacokinetic properties of these antagonists.

Q4: Does (1H-Indol-2-yl)methanol have any known biological activities?

A: While specific biological activities of (1H-Indol-2-yl)methanol are still under investigation, its presence in Jatropha pelargoniifolia root extracts, alongside other bioactive compounds, suggests potential therapeutic applications []. Further research is needed to elucidate its specific mechanisms of action and potential therapeutic targets.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。